洛沙坦 N2-葡萄糖醛酸苷

描述

Losartan N2-glucuronide is a metabolite of Losartan . It is used for R&D purposes and not for medicinal, household, or other uses .

Synthesis Analysis

Losartan is converted into Losartan N2-glucuronide through the action of gut microbiome . The metabolism of losartan involves three main routes: oxidation, hydroxylation, and glucuronidation. The conversion of losartan to E-3174 is an oxidation of an alcohol to a carboxylic acid. This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate .Molecular Structure Analysis

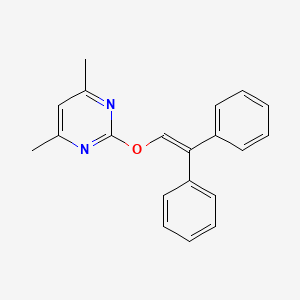

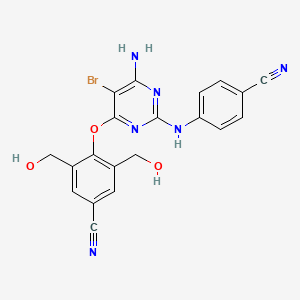

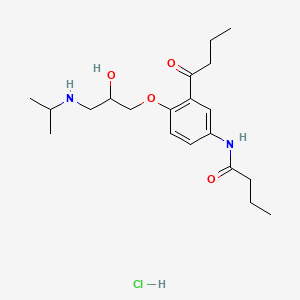

The molecular formula of Losartan N2-glucuronide is C28H31ClN6O7 . The InChI key is NGFMQMUIOUSHGR-RTCYWULBSA-N .Chemical Reactions Analysis

Losartan is converted into Losartan N2-glucuronide . The metabolism of losartan involves three main routes: oxidation, hydroxylation, and glucuronidation. The conversion of losartan to E-3174 is an oxidation of an alcohol to a carboxylic acid. This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate .Physical And Chemical Properties Analysis

The molecular weight of Losartan N2-glucuronide is 599.035 . The water solubility is 0.0635 mg/mL. The logP is 2.9 according to ALOGPS and 2.23 according to Chemaxon. The pKa (Strongest Acidic) is 3.28 and the pKa (Strongest Basic) is 3.99 .科学研究应用

Specific Scientific Field

Pharmacology and Experimental Therapeutics .

Summary of the Application

Losartan N2-glucuronide is a metabolite of Losartan, an angiotensin II receptor antagonist . It is formed during the absorption and metabolism of Losartan by the rat intestine .

Methods of Application or Experimental Procedures

The absorption and metabolism of Losartan were determined using in vitro, in situ, and in vivo models of absorption . The permeability coefficient of Losartan was similar at mucosal concentrations of 0.5 to 2 mM when assayed using segments of jejunum in the Sweetana/Grass diffusion cell . The compound was conjugated during transport to form a glucuronide at the N2-position of the tetrazole group .

Results or Outcomes

Approximately 12% to 20% of Losartan transported across the duodenum and jejunum was conjugated to the glucuronide . The glucuronide was not detected when sections of the ileum or colon were used . In conscious rats, N2-glucuronide was detected in plasma samples from the portal vein soon after oral administration of Losartan .

Role in Metabolism of Losartan

Specific Scientific Field

Summary of the Application

Losartan N2-glucuronide plays a significant role in the metabolism of Losartan, an angiotensin II receptor antagonist . Losartan is rapidly and almost completely absorbed, and reaches maximum concentrations 1-2 hours after oral administration . The reported bioavailability of Losartan is around 35%, probably due to variable first-pass metabolism .

Methods of Application or Experimental Procedures

The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to E-3174 is an oxidation of an alcohol to a carboxylic acid . This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate .

Results or Outcomes

After oral administration, approximately 14% of the Losartan dose is converted to E-3174 . The E-3174 metabolite is at least 10-fold more potent than Losartan . For intact Losartan, renal excretion is a minor elimination pathway (12% of clearance of Losartan), but for the E-3174 metabolite, renal excretion is a major pathway (55% of its clearance) .

Role in Metabolism of Losartan

Specific Scientific Field

Summary of the Application

Losartan N2-glucuronide plays a significant role in the metabolism of Losartan, an angiotensin II receptor antagonist . Losartan is rapidly and almost completely absorbed, and reaches maximum concentrations 1-2 hours after oral administration . The reported bioavailability of Losartan is around 35%, probably due to variable first-pass metabolism .

Methods of Application or Experimental Procedures

The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to E-3174 is an oxidation of an alcohol to a carboxylic acid . This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate .

Results or Outcomes

After oral administration, approximately 14% of the Losartan dose is converted to E-3174 . The E-3174 metabolite is at least 10-fold more potent than Losartan . For intact Losartan, renal excretion is a minor elimination pathway (12% of clearance of Losartan), but for the E-3174 metabolite, renal excretion is a major pathway (55% of its clearance) .

安全和危害

Losartan N2-glucuronide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFMQMUIOUSHGR-RTCYWULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678715 | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Losartan N2-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Losartan N2-glucuronide | |

CAS RN |

138584-35-7 | |

| Record name | 1-[5-[4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138584-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Losartan N2 Glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCN3CNE9GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)